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molecular formula C10H10O2 B126574 5-Hydroxy-1-tetralone CAS No. 28315-93-7

5-Hydroxy-1-tetralone

Cat. No. B126574
M. Wt: 162.18 g/mol
InChI Key: YPPZCRZRQHFRBH-UHFFFAOYSA-N
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Patent
US04886898

Procedure details

1 mol of 5-methoxy-1-tetralone are dissolved in 5 l of methylene chloride and the solution is cooled to -78° C. 500 ml of boron tribromide in 2.3 l of methylene chloride are added dropwise to this solution. The mixture is stirred at -78° C. for 30 minutes and then at 0° C. for 2.5 hours and cooled again to -78° C., and 3 l of methanol are slowly added dropwise. The mixture is evaporated, the residue is taken up in methylene chloride and the mixture is extracted 3 times with 10% strength sodium hydroxide solution. The combined sodium hydroxide solutions are acidified with concentrated hydrochloric acid and extracted 3 times by shaking with methylene chloride. After drying over sodium sulphate, the extract is evaporated. The residue is pure product and does not need to be recrystallized. The melting point is 210°-215° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
2.3 L
Type
solvent
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[O:13].B(Br)(Br)Br.CO>C(Cl)Cl>[OH:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[O:13]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1)=O
Name
Quantity
5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
2.3 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at -78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 0° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to -78° C.
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 3 times with 10% strength sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times
STIRRING
Type
STIRRING
Details
by shaking with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the extract is evaporated
CUSTOM
Type
CUSTOM
Details
to be recrystallized

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC1=C2CCCC(C2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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